molecular formula C9H17FN2O B13479652 N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide

Cat. No.: B13479652
M. Wt: 188.24 g/mol
InChI Key: ZXJIDAOSYDGEJJ-UHFFFAOYSA-N
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Description

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted azetidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 3-fluoroazetidine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoro group in the azetidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The fluoro-substituted azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoroazetidin-3-yl)methanol hydrochloride
  • 3-(3-fluoroazetidin-3-yl)pyridine
  • (9H-fluoren-9-yl)methyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride

Uniqueness

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide is unique due to its specific structural features, such as the combination of a fluoro-substituted azetidine ring and a 3-methylbutanamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

IUPAC Name

N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C9H17FN2O/c1-7(2)3-8(13)12-6-9(10)4-11-5-9/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

ZXJIDAOSYDGEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC1(CNC1)F

Origin of Product

United States

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